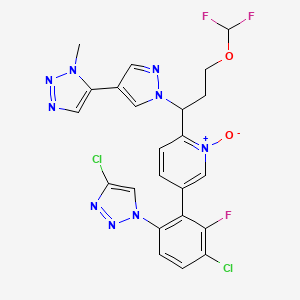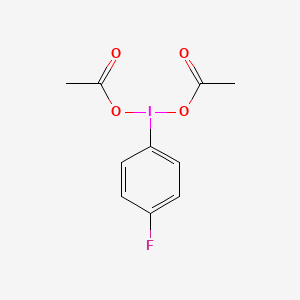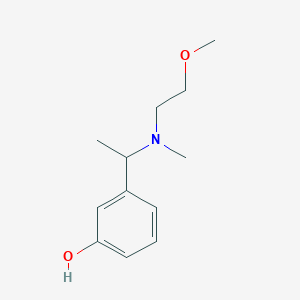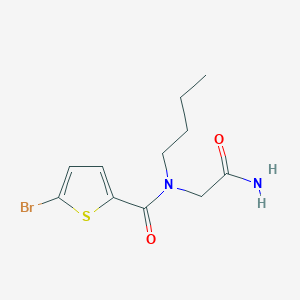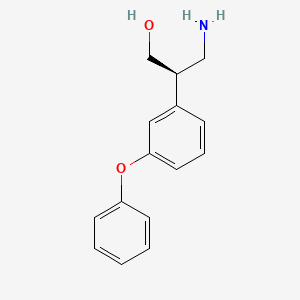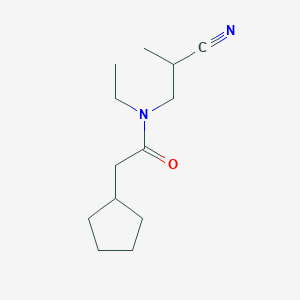
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide is an organic compound with a complex structure that includes a cyano group, a cyclopentyl ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide typically involves multiple steps:
Formation of the 2-cyanopropyl group: This can be achieved through the reaction of propionitrile with a suitable alkylating agent under basic conditions.
Acetamide formation: The final step involves the reaction of the intermediate with ethylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2-cyclopentyl-N-ethylacetamide-2-carboxylic acid.
Reduction: Formation of N-(2-aminopropyl)-2-cyclopentyl-N-ethylacetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the acetamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanopropyl)-2-cyclopentylacetamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
N-(2-cyanopropyl)-2-cyclopentyl-N-methylacetamide: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
Uniqueness
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide is unique due to the presence of both the cyclopentyl and ethyl groups, which can enhance its stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide |
InChI |
InChI=1S/C13H22N2O/c1-3-15(10-11(2)9-14)13(16)8-12-6-4-5-7-12/h11-12H,3-8,10H2,1-2H3 |
InChI Key |
DPFYOMLICICFMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)C#N)C(=O)CC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


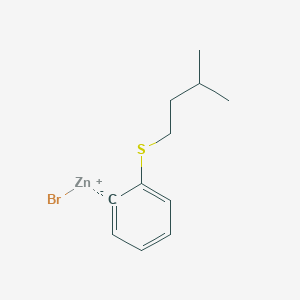
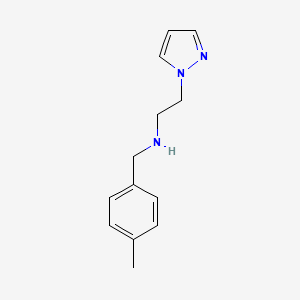






![n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14899155.png)
